molecular formula C10H12N2O2 B5809771 4-(propionylamino)benzamide

4-(propionylamino)benzamide

Cat. No. B5809771
M. Wt: 192.21 g/mol
InChI Key: PRQPARZANZSYKT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives similar to 4-(propionylamino)benzamide, such as 4-(acylaminomethyl)benzamides, often involves multi-step procedures starting from base compounds like 4-aminomethylbenzoic acid. These procedures may involve reactions with different acylating agents to introduce the propionyl group into the benzamide structure. For instance, Schlitzer et al. (2000) reported the preparation of 4-(acylaminomethyl)benzamides in two steps, showcasing the versatility of such synthetic approaches in generating compounds with potential anticancer activity (Schlitzer, Sattler, Friese, Zündorf, & Dingermann, 2000).

Molecular Structure Analysis

The molecular structure of this compound derivatives can be elucidated using spectroscopic techniques such as NMR (Nuclear Magnetic Resonance) and X-ray crystallography. These methods provide detailed information on the molecular geometry, electronic structure, and intermolecular interactions, critical for understanding the compound's chemical behavior and reactivity.

Chemical Reactions and Properties

This compound and its derivatives participate in various chemical reactions, reflecting their versatile reactivity profile. For example, reactions involving oxidative C–N bond formation, as described by Li et al. (2014), highlight the potential for creating biologically important skeletons such as 1,4-benzodiazepines from 2-(arylamino)benzamides through oxidative processes (Li, Yang, Zhang, Zhang‐Negrerie, Du, & Zhao, 2014).

Scientific Research Applications

Anticancer Activity

4-(acylaminomethyl)benzamides, which include derivatives of 4-(propionylamino)benzamide, have been evaluated for their potential as anticancer agents. In a study by Schlitzer et al. (2000), several compounds in this category demonstrated interesting antiproliferative activity, leading to further in vivo testing (Schlitzer et al., 2000).

Biological Activity Spectrum

This compound derivatives have been explored for a broad range of biological activities. Imramovský et al. (2011) investigated the activity of related compounds against various mycobacterial, bacterial, and fungal strains, as well as their effect on photosynthetic electron transport in spinach chloroplasts, showing comparable or higher activity than standard drugs like isoniazid and fluconazole (Imramovský et al., 2011).

Inhibition of Vascular Endothelial Growth Factor Receptor

A class of 4-arylamino-phthalazin-1-yl-benzamides, related to this compound, has been identified as inhibitors of the vascular endothelial growth factor receptor II (VEGFR-2), crucial for cancer therapy. Piatnitski et al. (2005) found that several compounds in this class displayed potent VEGFR-2 inhibitory activity, which could be significant in cancer treatment (Piatnitski et al., 2005).

Synthesis of 1,4-Benzodiazepine Skeleton

The biologically important 1,4-benzodiazepine skeleton, a structure of pharmaceutical interest, can be synthesized from compounds like 2-(arylamino)benzamides, closely related to this compound. Li et al. (2014) developed a new synthetic strategy for these compounds, highlighting their relevance in drug development (Li et al., 2014).

Development of Polyamides

This compound derivatives have been utilized in the synthesis of polyamides with defined molecular weights and low polydispersities. Yokozawa et al. (2002) demonstrated the synthesis of well-defined aromatic polyamides, an advancement in polymer chemistry (Yokozawa et al., 2002).

Antimicrobial Agents

Derivatives of this compound have been explored as antimicrobial agents. Bikobo et al. (2017) synthesized a series of thiazole derivatives showing potent antimicrobial activity, some surpassing reference drugs in effectiveness (Bikobo et al., 2017).

Anticonvulsant Properties

Compounds related to this compound have been studied for their anticonvulsant properties. Foster et al. (1999) compared enaminones derived from various benzamides and found significant differences in anticonvulsant activity, which could be related to their three-dimensional structures (Foster et al., 1999).

Safety and Hazards

The safety data sheet for benzamide, a related compound, indicates that it may form combustible dust concentrations in air, cause skin irritation, serious eye irritation, and respiratory irritation . It is advised against use in food, drug, pesticide, or biocidal product use .

Future Directions

The development of optimised synthesis of 4-amino-N-(4-carbamoylphenyl)benzamide for industrial application has been reported . Also, the design, synthesis, and evaluation of benzamide derivatives for their potential as BRD4 inhibitors with anti-breast cancer activity is an area of ongoing research .

properties

IUPAC Name

4-(propanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c1-2-9(13)12-8-5-3-7(4-6-8)10(11)14/h3-6H,2H2,1H3,(H2,11,14)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQPARZANZSYKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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